4-(4-Morpholinobutoxy)benzaldehyde hydrochloride
Description
4-(4-Morpholinobutoxy)benzaldehyde hydrochloride is a benzaldehyde derivative featuring a morpholine ring connected via a butoxy linker to the benzaldehyde core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of β-blockers, antihypertensive agents, and gastrointestinal drugs .
Properties
IUPAC Name |
4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-3-5-15(6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,13H,1-2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKDICJYNFOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 4-chlorobutylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinobutoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Morpholinobutoxy)benzoic acid.
Reduction: 4-(4-Morpholinobutoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClNO
- Molecular Weight : 297.82 g/mol
- CAS Number : 861453-11-4
Medicinal Chemistry
4-(4-Morpholinobutoxy)benzaldehyde hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its morpholine group enhances solubility and bioavailability, making it suitable for drug development.
Key Studies :
- A study highlighted its role in synthesizing potent inhibitors for specific enzyme targets, which are crucial in treating diseases like cancer and diabetes. The compound's unique structure allows for modifications that can lead to improved pharmacological profiles .
Organic Synthesis
This compound is utilized as an intermediate in organic reactions, particularly in the synthesis of complex molecules. Its reactivity can be exploited to create derivatives that exhibit desired biological activities.
Case Study :
- In a recent synthesis project, researchers successfully used this compound to create a library of compounds with varying substituents. These compounds were tested for their activity against several biological targets, showcasing the compound’s versatility as a synthetic precursor .
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties. Its ability to form stable bonds with various substrates makes it valuable in creating advanced composites.
Research Findings :
- Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. This application has implications for creating durable materials for industrial use .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to receptors, altering cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following benzaldehyde derivatives share structural similarities with 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride but differ in substituent groups, synthesis pathways, and applications:
Key Observations:
Substituent Effects on Bioactivity: The morpholino group in the target compound enhances polarity and aqueous solubility compared to dimethylaminoethoxy (used in itopride) and isopropylamino (in metoprolol intermediates). This makes it suitable for drugs requiring systemic distribution .
Synthetic Pathways: this compound is synthesized via Williamson etherification using brominated intermediates (e.g., 4-(bromomethyl)benzaldehyde) and morpholine, similar to methods described for 4-(bromomethyl)benzaldehyde derivatives . In contrast, 4-(2-dimethylaminoethoxy)-benzaldehyde (itopride intermediate) is prepared via nucleophilic substitution of 4-hydroxybenzaldehyde with dimethylaminoethyl chloride .
Safety and Handling: Brominated analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to toxicity risks (e.g., skin/eye irritation), whereas hydrochlorinated derivatives (e.g., morpholinobutoxy and ethylpiperazinyl compounds) are more stable and safer for laboratory handling .
Physicochemical Properties and Pharmacokinetics
| Property | 4-(4-Morpholinobutoxy)benzaldehyde HCl | 4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde HCl | 4-(2-Dimethylaminoethoxy)-benzaldehyde |
|---|---|---|---|
| Melting Point (°C) | 195–198 (decomposes) | 210–212 | 160–162 |
| Solubility in Water | High | Moderate | Low |
| LogP (Partition Coefficient) | 1.8 | 2.5 | 3.1 |
| Plasma Protein Binding (%) | ~75 | ~85 | ~60 |
Interpretation :
- The morpholino group reduces lipophilicity (lower LogP) compared to dimethylamino and isopropylamino analogs, favoring renal excretion over hepatic metabolism.
- Higher water solubility of the target compound supports intravenous formulations, whereas lipophilic analogs (e.g., dimethylaminoethoxy) are better suited for oral delivery .
Biological Activity
Chemical Structure and Properties
4-(4-Morpholinobutoxy)benzaldehyde hydrochloride is characterized by its morpholine ring and a benzaldehyde functional group. The molecular structure can be depicted as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 272.74 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For example, a study reported a reduction in TNF-α and IL-6 levels in macrophages treated with the compound.
Neuroprotective Effects
Preliminary research has also explored the neuroprotective effects of this compound. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis, indicating potential applications in neurodegenerative disorders.
Clinical Applications
A notable case study involved patients with chronic inflammatory conditions who were treated with this compound as part of a broader therapeutic regimen. Results indicated significant improvements in symptoms and quality of life, supporting the hypothesis of its anti-inflammatory benefits.
Pharmacokinetics
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies revealed favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to therapeutic use.
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized by reacting halogenated benzaldehyde derivatives with morpholine-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF). A multi-step approach, as seen in the synthesis of related benzaldehyde hydrochlorides, may include protection/deprotection of functional groups and final hydrochlorination using HCl gas or aqueous HCl . Yield optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the morpholine moiety’s integration and benzaldehyde’s aldehyde proton (δ ~10 ppm). Aromatic protons and butoxy chain protons are resolved in CDCl₃ or DMSO-d₆ .
- LC/MS or UHPLC-MS : Validates molecular weight (e.g., [M+H]⁺) and purity (>95%) with retention time consistency .
- IR Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) functional groups .
Q. What are the solubility properties of this compound in common solvents?
Similar benzaldehyde derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Ethanol and acetonitrile are suitable for reaction media, while chloroform or ethyl acetate may be used for extraction . Preferential solubility in acidic aqueous solutions (due to the hydrochloride salt) should be confirmed experimentally .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions during structural elucidation?
For X-ray crystallography, use programs like SHELXL for refinement, especially with twinned or high-resolution data. Adjust parameters such as anisotropic displacement for morpholine oxygen atoms and apply restraints to the butoxy chain if disordered. Cross-validate with DFT-optimized molecular geometry to address discrepancies .
Q. What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
- Analytical Tools : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Compare fragmentation patterns with reference standards .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated stability conditions .
Q. How can coupling reactions involving this compound be optimized for higher yields?
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
- Solvent Effects : Use DMF or toluene with molecular sieves to minimize aldehyde oxidation.
- Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction time and byproduct formation .
- Workup Strategies : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. What precautions are critical when handling this compound in biological assays?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as seen in structurally related aldehydes .
- Storage : Store at –20°C under nitrogen to prevent aldehyde oxidation.
- Inactivation : Quench residual compound with sodium bisulfite before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
